molecular formula C9H10N+ B12057023 2,6-dimethyl-N-methylidyneanilinium

2,6-dimethyl-N-methylidyneanilinium

Cat. No.: B12057023
M. Wt: 132.18 g/mol
InChI Key: PPICWFDZZGVESF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-methylidyneanilinium (CAS Reg. No. 2769-71-3), also known as 2,6-dimethylphenyl isocyanide, is an organonitrogen compound with the molecular formula C₉H₁₀N and a molecular weight of 132.18 g/mol . Structurally, it consists of a benzene ring substituted with methyl groups at the 2- and 6-positions and an isocyanide (-NC) functional group at the para position. The compound exists as a positively charged species (anilinium derivative), as indicated by its InChI identifier and systematic name .

Key physicochemical properties include a melting point range of 72–75°C, suggesting solid-state stability under ambient conditions . The isocyanide group confers unique reactivity, making it valuable in coordination chemistry and multicomponent reactions like the Ugi reaction. Its ortho-methyl substituents introduce steric hindrance, which may influence its chemical behavior and stability.

Properties

Molecular Formula

C9H10N+

Molecular Weight

132.18 g/mol

IUPAC Name

(2,6-dimethylphenyl)-methylidyneazanium

InChI

InChI=1S/C9H10N/c1-7-5-4-6-8(2)9(7)10-3/h3-6H,1-2H3/q+1

InChI Key

PPICWFDZZGVESF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)[N+]#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-methylidyneanilinium typically involves the alkylation of 2,6-dimethylaniline. One common method is the reaction of 2,6-dimethylaniline with formaldehyde and a suitable acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired compound.

Industrial Production Methods

On an industrial scale, the production of 2,6-dimethyl-N-methylidyneanilinium can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors with catalysts that facilitate the alkylation reaction. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N-methylidyneanilinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

2,6-Dimethyl-N-methylidyneanilinium has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-methylidyneanilinium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(a) 2,6-Dimethylaniline (CAS 87-62-7)

  • Molecular Formula : C₈H₁₁N
  • Functional Group : Primary amine (-NH₂) instead of isocyanide (-NC).
  • Substituents : Identical 2,6-dimethylbenzene core but lacks the charged isocyanide moiety.
  • Charge : Neutral, unlike the cationic 2,6-dimethyl-N-methylidyneanilinium .

(b) Phenyl Isocyanide (CAS 931-54-4)

  • Molecular Formula : C₇H₅N
  • Substituents : Unsubstituted benzene ring, lacking methyl groups.
  • Steric Effects : Less hindered compared to the 2,6-dimethyl derivative, enabling broader coordination flexibility in metal complexes.

Physicochemical Properties

Property 2,6-Dimethyl-N-methylidyneanilinium 2,6-Dimethylaniline Phenyl Isocyanide
Molecular Weight (g/mol) 132.18 121.18 103.12
Melting Point (°C) 72–75 Not reported -34 (liquid)
Charge +1 Neutral Neutral

The higher melting point of 2,6-dimethyl-N-methylidyneanilinium compared to phenyl isocyanide reflects enhanced crystalline packing due to methyl substituents and ionic character.

Research Findings

Steric Effects : Ortho-methyl groups in 2,6-dimethyl-N-methylidyneanilinium reduce reactivity in bulky transition states but enhance stability in storage and high-temperature applications .

Coordination Chemistry : The compound forms stable complexes with late transition metals (e.g., Pt, Au), where steric bulk prevents ligand dissociation .

Comparative Reactivity : Unlike 2,6-dimethylaniline, which undergoes diazotization, the isocyanide derivative participates in cycloaddition and insertion reactions .

Data Tables

Table 1 : Structural and Physical Comparison of Selected Compounds

Compound CAS Reg. No. Molecular Formula Melting Point (°C) Key Functional Group
2,6-Dimethyl-N-methylidyneanilinium 2769-71-3 C₉H₁₀N 72–75 Isocyanide (-NC)
2,6-Dimethylaniline 87-62-7 C₈H₁₁N Not reported Amine (-NH₂)

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